2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butylsulfonyl group attached to a piperidine ring, which is further connected to a methoxyphenyl group and a thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via a sulfonylation reaction using butylsulfonyl chloride and a base such as triethylamine.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through a cyclization reaction involving a thioamide and a hydrazine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative and a palladium catalyst.
Industrial production methods for this compound would involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other substituents using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for sulfonylation, and hydrazine derivatives for thiadiazole formation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-phenyl-1,3,4-thiadiazole: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-chlorophenyl)-1,3,4-thiadiazole: The presence of a chlorine atom instead of a methoxy group may lead to different chemical and biological properties.
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(4-nitrophenyl)-1,3,4-thiadiazole: The nitro group may introduce different electronic effects, influencing the compound’s reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-4-12-26(22,23)21-11-5-6-15(13-21)18-20-19-17(25-18)14-7-9-16(24-2)10-8-14/h7-10,15H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICCOVQPAAYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.